molecular formula C15H9ClF3NO5 B050989 Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate CAS No. 121325-44-8

Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate

Cat. No. B050989
M. Wt: 375.68 g/mol
InChI Key: QBFYBNCGOQKESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate, also known as CF3Phenoxybenzoic acid methyl ester, is a chemical compound that belongs to the family of benzoic acid esters. It is widely used in scientific research as a potent herbicide and pesticide. This compound has gained significant attention due to its high efficacy and selectivity towards a broad range of weeds and pests.

Mechanism Of Action

The mechanism of action of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is essential for the biosynthesis of chlorophyll in plants and heme in animals. The inhibition of PPO leads to the accumulation of toxic intermediates, resulting in the death of the target organism.

Biochemical And Physiological Effects

Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has both biochemical and physiological effects on the target organism. The compound disrupts the normal functioning of the plant or animal by inhibiting the biosynthesis of essential molecules such as chlorophyll and heme. This disruption leads to the accumulation of toxic intermediates, which ultimately results in the death of the target organism.

Advantages And Limitations For Lab Experiments

Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has several advantages for lab experiments. It is highly effective and selective towards a broad range of weeds and pests, making it a valuable tool for crop protection. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. The compound is also not suitable for use in certain experiments due to its specific mechanism of action.

Future Directions

There are several future directions for the research and development of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate. One area of research is the development of new formulations and delivery systems to improve the efficacy and safety of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent in the treatment of certain diseases. Additionally, the compound's mode of action could be further elucidated to develop new herbicides and pesticides with improved selectivity and efficacy. Overall, Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has significant potential for future research and development in various fields.

Synthesis Methods

The synthesis of Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate involves the reaction of 2-nitrobenzoic acid with 5-(2-chloro-5-(trifluoromethyl)phenoxy)-pentanoic acid under the presence of thionyl chloride and dimethylformamide. The resulting compound is then esterified with methanol to obtain the final product. The yield of this reaction is high, and the purity of the compound can be achieved through recrystallization.

Scientific Research Applications

Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate has a wide range of scientific research applications. It is used as a herbicide and pesticide in agriculture to control the growth of weeds and pests. The compound is highly effective and selective towards various species of weeds and pests, making it a valuable tool for crop protection. It is also used in the pharmaceutical industry to synthesize new drugs and as a reference compound in analytical chemistry.

properties

CAS RN

121325-44-8

Product Name

Methyl 5-(2-chloro-5-(trifluoromethyl)phenoxy)-2-nitrobenzoate

Molecular Formula

C15H9ClF3NO5

Molecular Weight

375.68 g/mol

IUPAC Name

methyl 5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzoate

InChI

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-5-12(10)20(22)23)25-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3

InChI Key

QBFYBNCGOQKESJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Other CAS RN

121325-44-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.